4'-Fluorobiphenyl carboxylate
Description
Significance of Fluorinated Biphenyl (B1667301) Motifs in Advanced Chemical Design
The presence of a fluorine atom on the biphenyl framework is a critical design element in modern chemistry, imparting a range of desirable properties. chemimpex.com In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates. nih.govucd.ie The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochromes P450. nih.gov This can lead to an increased half-life of a drug molecule in the body. For instance, studies on biphenyl-4-carboxylic acid showed that it was completely transformed by the fungus Cunninghamella elegans, a model for mammalian metabolism, while the 4'-fluoro analogue remained untransformed. nih.gov This highlights the blocking effect of fluorine on metabolic oxidation. nih.gov
Furthermore, the high electronegativity of fluorine can alter the electronic properties of the biphenyl system, influencing intermolecular interactions such as dipole-dipole forces and hydrogen bonding. This can lead to improved binding affinity and selectivity for biological targets. smolecule.com The strategic placement of fluorine can also modulate the lipophilicity of a molecule, which is a crucial parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.com
In the realm of materials science, fluorinated biphenyls are integral components in the formulation of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. smolecule.com The unique properties of fluorine, including its small size and low polarizability, contribute to the creation of materials with enhanced thermal stability and specific optical and electronic characteristics. chemimpex.com For example, fluorinated biphenyls have been investigated for their use in liquid crystal displays due to their rigid and elongated structure. smolecule.com
Overview of Carboxylic Acid Functionality in Fluorobiphenyl Architectures
The carboxylic acid group (-COOH) is a cornerstone functional group in organic chemistry, and its presence in the 4'-fluorobiphenyl architecture provides a vital handle for both molecular interactions and further chemical modifications. This functional group is a hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular structures, such as the dimeric arrangements observed in the crystal structures of related compounds. iucr.org This hydrogen bonding capability is also crucial for interactions with biological targets, such as enzymes and receptors, and for influencing solubility in polar solvents. iucr.org
The acidic nature of the carboxylic acid allows it to participate in a wide array of chemical reactions. It can be readily converted into esters, amides, and other derivatives, providing a gateway to a vast library of compounds with diverse properties and applications. chemimpex.com This versatility makes 4'-fluorobiphenyl-4-carboxylic acid a valuable intermediate in organic synthesis. chemimpex.com For example, it serves as a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The reactivity of the carboxylic acid group, combined with the unique properties imparted by the fluorinated biphenyl scaffold, makes this class of compounds a powerful tool for chemists in both industry and academia.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for 4'-Fluorobiphenyl-4-carboxylic acid and a related derivative.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |
|---|---|---|---|---|---|
| 4'-Fluorobiphenyl-4-carboxylic acid | 5731-10-2 | C13H9FO2 | 216.21 | 235.0-246.0 | White to pale cream or grey to dark grey powder |
| 3'-Fluorobiphenyl-4-carboxylic acid | Not available in search results | C13H9FO2 | 216.2 | Not available in search results | Colorless, transparent crystals |
chemimpex.comiucr.orgthermofisher.com
| Compound | Technique | Key Data Points |
|---|---|---|
| 4'-(Trifluoromethyl)-biphenyl-4-carboxylic acid | Nuclear Magnetic Resonance (NMR) | Characterization confirmed by NMR spectroscopy. |
| Infrared (IR) Spectroscopy | Characterization confirmed by IR spectroscopy. | |
| 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide | 1H/13C NMR | Aromatic protons (δ 7.1–7.5 ppm), piperidine (B6355638) carbons (δ 40–60 ppm). |
| 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide | FT-IR | Carbonyl stretches (~1650 cm−1 for amide). |
Structure
3D Structure
Properties
Molecular Formula |
C13H8FO2- |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)benzoate |
InChI |
InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)/p-1 |
InChI Key |
LGVNEKHPDXUTKA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Fluorobiphenyl Carboxylates
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura reaction stands out as a highly versatile and widely used method for the synthesis of biaryl compounds like 4'-fluorobiphenyl-4-carboxylate.
Suzuki-Miyaura Reaction for C-C Bond Formation
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4'-fluorobiphenyl-4-carboxylate, this typically involves the reaction of 4-halobenzoic acid (or its ester) with 4-fluorophenylboronic acid, or alternatively, a 4-halofluorobenzene with 4-carboxyphenylboronic acid.
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. A variety of palladium sources and ligands have been explored to optimize the synthesis of biphenyl (B1667301) carboxylic acids. For instance, the use of palladium(II) acetate (Pd(OAc)₂) and phosphine ligands is common.
Research has demonstrated that the choice of base and solvent significantly impacts the reaction yield. A study on the synthesis of biphenyl carboxylic acids using a water-soluble fullerene-supported PdCl₂ nanocatalyst highlighted the optimization of these parameters. While various bases were tested, cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) were found to be superior, leading to high yields. researchgate.net
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Biphenyl-4-carboxylic Acid Synthesis
| Entry | Catalyst (mol%) | Base (2.0 equiv.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.01 | K₂CO₃ | Water | 4 | 85 |
| 2 | 0.03 | K₂CO₃ | Water | 4 | 92 |
| 3 | 0.05 | K₂CO₃ | Water | 4 | 97 |
| 4 | 0.05 | Na₂CO₃ | Water | 4 | 90 |
| 5 | 0.05 | Cs₂CO₃ | Water | 4 | 98 |
| 6 | 0.05 | K₃PO₄ | Water | 4 | 88 |
| 7 | 0.05 | K₂CO₃ | Water | 2 | 88 |
| 8 | 0.05 | K₂CO₃ | Water | 6 | 97 |
Data adapted from a study on the synthesis of biphenyl carboxylic acids using a C₆₀-TEGs/PdCl₂ nanocatalyst. researchgate.net
The Suzuki-Miyaura reaction generally exhibits a broad substrate scope and functional group tolerance, making it suitable for the synthesis of complex molecules like 4'-fluorobiphenyl-4-carboxylate. The reaction can accommodate various substituents on both the aryl halide and the arylboronic acid.
However, certain limitations can be encountered. Steric hindrance on either coupling partner can significantly reduce the reaction rate and yield. Furthermore, the electronic properties of the substituents can play a role; strongly electron-withdrawing groups on the arylboronic acid can sometimes lead to lower yields. nih.gov In some cases, the free carboxylic acid moiety has been found to be unsuitable for certain protocols, possibly due to interactions with the base required for catalyst activation. nih.gov
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Green chemistry principles have been successfully applied to the Suzuki-Miyaura reaction, particularly through the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.netpku.edu.cn
Several studies have reported high yields for the synthesis of biphenyl carboxylic acids in aqueous media, often at room temperature and under aerobic conditions. researchgate.netrsc.org The use of recyclable catalysts, such as palladium nanoparticles supported on various materials, further enhances the green credentials of this methodology. researchgate.net For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be highly efficient and recyclable for up to five times without a significant decrease in activity. researchgate.net These approaches not only reduce the environmental impact but can also simplify product isolation.
Table 2: Green Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling in Water
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | 97 |
| 3-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | 95 |
| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | 96 |
| 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | 94 |
Data represents yields obtained in water at room temperature. researchgate.net
Alternative Transition Metal-Catalyzed Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of the biphenyl core of 4'-fluorobiphenyl-4-carboxylate.
The Heck reaction , which couples aryl halides with alkenes, can be a viable alternative. nih.govorganic-chemistry.org The Negishi coupling , utilizing organozinc reagents, is another powerful tool for C-C bond formation and has been applied to the synthesis of various biaryl compounds. rsc.orgunits.it These reactions offer alternative pathways that may be advantageous depending on the availability of starting materials and the desired functional group compatibility.
Functional Group Interconversions and Derivatization
Once the 4'-fluorobiphenyl-4-carboxylic acid core has been synthesized, the carboxylic acid group can be readily converted into a variety of other functional groups, leading to a diverse range of derivatives.
Esterification of the carboxylic acid to form the corresponding carboxylate is a common transformation. This can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For instance, reaction with methanol under acidic conditions would yield methyl 4'-fluorobiphenyl-4-carboxylate. nih.govresearchgate.net
Amide formation is another important derivatization, providing access to a wide range of biologically active molecules. The carboxylic acid can be coupled with an amine using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov Direct amidation can also be achieved by heating the carboxylic acid with an amine, sometimes with the aid of a catalyst like boric acid or titanium tetrachloride. nih.govorgsyn.org
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group of 4'-fluorobiphenyl-4-carboxylic acid is a versatile handle for the synthesis of a variety of derivatives, primarily through esterification and amidation reactions.
Esterification:
The conversion of 4'-fluorobiphenyl-4-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification is a classic and widely used approach where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com
Alternative methods that avoid the use of strong acids and the generation of water include the use of coupling reagents like dicyclohexylcarbodiimide (DCC). organic-chemistry.org More recently, heterogeneous catalysts have been explored for the esterification of fluorinated aromatic carboxylic acids, offering advantages in terms of catalyst recovery and reuse. researchgate.net
Table 1: Common Esterification Methods for 4'-Fluorobiphenyl-4-carboxylic Acid
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Inexpensive, simple | Equilibrium reaction, requires harsh conditions |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | Room temperature | High yield, mild conditions | Formation of dicyclohexylurea byproduct |
| Heterogeneous Catalysis | Alcohol, Solid Acid Catalyst (e.g., UiO-66-NH₂) | Elevated temperature | Reusable catalyst, environmentally friendly | May require higher temperatures |
Amidation:
The synthesis of amides from 4'-fluorobiphenyl-4-carboxylic acid involves its reaction with a primary or secondary amine. Direct amidation by heating the carboxylic acid and amine is often challenging and requires high temperatures to drive off water. encyclopedia.pub Therefore, the use of coupling agents is the more common and efficient approach. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are frequently employed to activate the carboxylic acid for nucleophilic attack by the amine. orgsyn.org
Recent advancements in amidation catalysis include the use of titanium(IV) fluoride (B91410) (TiF₄) and boric acid as catalysts for the direct formation of amides from carboxylic acids and amines under milder conditions. orgsyn.orgresearchgate.netrsc.org These methods offer a more atom-economical and environmentally benign alternative to traditional coupling reagents. orgsyn.orgresearchgate.net
Table 2: Selected Amidation Methods for 4'-Fluorobiphenyl-4-carboxylic Acid
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Coupling Agent Mediated | Amine, Coupling Agent (e.g., EDC, DCC) | Room temperature | High yields, mild conditions | Stoichiometric waste from coupling agent |
| Boric Acid Catalysis | Amine, Boric Acid | Refluxing toluene | Inexpensive, "green" catalyst | May require azeotropic removal of water |
| TiF₄ Catalysis | Amine, TiF₄ | Refluxing toluene | Efficient for a range of amines | Catalyst can be moisture-sensitive |
Introduction of Additional Substituents via Electrophilic Aromatic Substitution
The biphenyl core of 4'-fluorobiphenyl carboxylate is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups onto the aromatic rings. wikipedia.org The directing effects of the existing substituents—the fluorine atom, the carboxylic acid (or its ester/amide derivative), and the phenyl group—play a crucial role in determining the position of the incoming electrophile.
The fluorine atom is an ortho-, para-director, while the carboxylic acid and its derivatives are meta-directors. The interplay of these directing effects, along with steric hindrance, will influence the regioselectivity of the substitution.
Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The introduction of a nitro group can serve as a precursor for further functionalization, for example, by reduction to an amino group.
Halogenation: Further halogenation of the biphenyl system can be achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). wikipedia.orgyoutube.com These catalysts increase the electrophilicity of the halogen, facilitating the substitution reaction. youtube.com
Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound Derivatives
| Reaction | Electrophile | Expected Position of Substitution | Activating/Deactivating Effect |
| Nitration | NO₂⁺ | Ortho to the fluorine and meta to the carboxyl group | Overall deactivation due to the carboxyl group |
| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Ortho to the fluorine and meta to the carboxyl group | Overall deactivation due to the carboxyl group |
Advanced Synthetic Techniques
Beyond the fundamental transformations, advanced synthetic methodologies are employed to create more complex and specialized derivatives of this compound.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where enantiomers can exhibit different biological activities. Axially chiral biphenyls, which arise from restricted rotation around the single bond connecting the two aryl rings, are a prominent class of chiral compounds.
Atroposelective Synthesis: The construction of atropisomeric biphenyls can be achieved through stereoselective cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl boronic acid and an aryl halide, is a powerful tool for forming the biaryl bond. acs.org By employing chiral ligands that coordinate to the palladium catalyst, it is possible to control the stereochemistry of the newly formed chiral axis, leading to the synthesis of enantioenriched atropisomers. acs.orgresearchgate.net The design of these chiral ligands is crucial for achieving high enantioselectivity. chemrxiv.orgchemrxiv.org
Chiral Resolution and Auxiliaries: An alternative approach involves the synthesis of a racemic mixture of the chiral biphenyl derivative, followed by separation of the enantiomers. This can be accomplished using chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional methods like crystallization or chromatography. acs.orgnih.gov Another strategy involves the use of a chiral auxiliary attached to the molecule during the synthesis. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to afford the desired enantiomerically enriched product. nih.gov
Radiochemical Synthesis for Specialized Research Applications
For applications in molecular imaging, particularly Positron Emission Tomography (PET), it is necessary to label the this compound scaffold with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). nih.govnih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. nih.govlakeheadu.ca
Nucleophilic Radiofluorination: The most common method for introducing ¹⁸F is through nucleophilic substitution, where [¹⁸F]fluoride is used to displace a suitable leaving group on a precursor molecule. nih.gov For aromatic systems, this often requires the presence of an activating group to facilitate the nucleophilic aromatic substitution (SₙAr) reaction. nih.gov Alternatively, transition metal-mediated methods, such as copper-mediated radiofluorination of aryl boronic esters or aryl stannanes, have been developed to label aromatic rings with ¹⁸F under milder conditions and with broader substrate scope. researchgate.netmdpi.com
Prosthetic Group Labeling: An indirect labeling strategy involves the initial synthesis of a small, ¹⁸F-labeled molecule, known as a prosthetic group, which is then coupled to the this compound derivative. lakeheadu.ca This approach is particularly useful when direct radiofluorination of the target molecule is challenging.
The development of these radiochemical syntheses enables the use of this compound-based molecules as PET tracers to study biological processes in vivo. nih.govdigitellinc.com
Elucidation of Chemical Structure and Reactivity of Fluorobiphenyl Carboxylates
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of 4'-Fluorobiphenyl carboxylate. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal detailed information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of fluorinated organic molecules. nih.gov It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the structure of this compound and its derivatives.
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For a related compound, 4-Fluorobiphenyl, the ¹H NMR spectrum shows signals in the aromatic region, typically between 7.100 ppm and 7.517 ppm. chemicalbook.com The coupling patterns between adjacent protons help to assign the signals to specific positions on the biphenyl (B1667301) rings.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. In 4'-Fluorobiphenyl-4-carboxylic acid, distinct signals are observed for the carboxyl carbon and the various aromatic carbons. rsc.org The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carboxyl group.
¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F is an excellent probe for NMR spectroscopy. biophysics.org The ¹⁹F NMR spectrum of this compound exhibits a single resonance, and its chemical shift is highly sensitive to the electronic environment. nih.govrsc.org This makes it a valuable tool for confirming the presence and position of the fluorine atom. nih.govrsc.org The large chemical shift dispersion of ¹⁹F minimizes signal overlap, simplifying spectral interpretation. nih.gov
Advanced NMR techniques provide deeper insights into the behavior of this compound in solution.
Diffusion-Ordered Spectroscopy (DOSY-NMR): 2D ¹⁹F DOSY experiments can be used to estimate the relative sizes of molecules in a mixture by measuring their diffusion coefficients. nih.govmanchester.ac.uk This is particularly useful for studying interactions and complex formation, as changes in molecular size upon binding can be readily detected. researchgate.net The technique is robust even for systems with large fluorine-fluorine couplings. manchester.ac.uk
Relaxation Studies: Analysis of fluorine relaxation rates can provide quantitative information about molecular mobility. biophysics.org These studies, along with the observation of nuclear Overhauser effects (NOEs) between ¹⁹F and ¹H, can help to determine internuclear distances and understand the three-dimensional structure and dynamics of the molecule in solution. biophysics.org
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For 4-Fluorobiphenyl, a related compound, the molecular ion peak is observed at m/z 172.0, which corresponds to its molecular weight. chemicalbook.com The fragmentation pattern in the mass spectrum provides structural information. For fluorinated aromatic compounds, fragmentation can involve the loss of the fluorine atom or cleavage of the biphenyl linkage. The fragmentation of perhalogenated aromatic compounds can also involve rearrangements where fluorine transfer occurs. cdnsciencepub.com The presence of characteristic fragment ions helps to confirm the identity of the compound. For instance, in many fluorocarbons, the CF₃⁺ ion is a common and abundant fragment. nist.gov
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key absorptions include:
A strong carbonyl (C=O) stretching vibration from the carboxyl group, typically in the region of 1680-1710 cm⁻¹.
C-F stretching vibrations, which are usually strong and appear in the 1000-1400 cm⁻¹ region.
Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
O-H stretching from the carboxylic acid, which is a broad band typically found between 2500 and 3300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the conjugated biphenyl system. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high accuracy.
This technique provides crucial information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Dihedral angles: The twist angle between the two phenyl rings of the biphenyl core is a key structural feature. For example, in the related 4-Cyano-4'-fluorobiphenyl, the dihedral angle between the two ring planes is 30.28°. researchgate.net
Crystal packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking.
For instance, the crystal structure of 4-Fluorobiphenyl has been determined to have a P b c n space group with specific unit cell dimensions. nih.gov The analysis of fluorinated biphenyl compounds has shown that they often crystallize in monoclinic systems, such as the P2₁/c space group. acs.org This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in the solid state.
Determination of Crystal System and Space Group
For instance, the parent hydrocarbon, 4-fluorobiphenyl, crystallizes in the orthorhombic system, belonging to the space group P b c n nih.gov. Similarly, 4'-fluorobiphenyl-4-carbonitrile, where a nitrile group replaces the carboxylate, also adopts an orthorhombic crystal system with the space group Pbca researchgate.net. In contrast, 4'-hydroxybiphenyl-4-carboxylic acid, which shares the carboxylic acid functional group, has been reported to crystallize in the monoclinic system nih.gov. This variation indicates that the substitution on one of the phenyl rings, in this case, the replacement of fluorine with a hydroxyl group, can significantly influence the crystal packing and symmetry.
These examples suggest that this compound is likely to crystallize in a lower-symmetry system such as orthorhombic or monoclinic, with the specific packing arrangement being highly sensitive to the nature of the ester or salt form of the carboxylate.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-Fluorobiphenyl | Orthorhombic | P b c n | nih.gov |
| 4'-Fluorobiphenyl-4-carbonitrile | Orthorhombic | Pbca | researchgate.net |
| 4'-Hydroxybiphenyl-4-carboxylic acid | Monoclinic | P2₁/c (implied) | nih.gov |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound is defined by its bond lengths, bond angles, and the torsional or dihedral angle between the two phenyl rings. These parameters are crucial for understanding the molecule's conformation and electronic properties.
In substituted biphenyls, the dihedral angle between the planes of the two aromatic rings is of particular interest. For 4'-fluorobiphenyl-4-carbonitrile, this angle has been determined to be 30.28 (9)° researchgate.net. This non-planar arrangement is a result of steric hindrance between the ortho-hydrogens on the adjacent rings, which prevents free rotation around the central C-C bond. This contrasts with unsubstituted biphenyl in the gas phase, which has a dihedral angle of approximately 44°, and 4,4'-difluorobiphenyl, which is planar in the crystalline state researchgate.net.
The bond lengths within the aromatic rings are typically in the range of 1.37-1.40 Å. The inter-ring C-C bond is slightly longer, reflecting its single-bond character, though partial double-bond character from conjugation can shorten it relative to a typical C-C single bond. The C-F bond length is expected to be approximately 1.35 Å. In the carboxylate group, the C=O double bond is shorter (around 1.20-1.22 Å) than the C-O single bond (around 1.33-1.36 Å). Bond angles within the phenyl rings are close to the ideal 120° for sp² hybridized carbon, with minor distortions due to substituents.
| Parameter | Compound | Value | Reference |
|---|---|---|---|
| Dihedral Angle (Ring-Ring) | 4'-Fluorobiphenyl-4-carbonitrile | 30.28 (9)° | researchgate.net |
| C-F Bond Length | 4-Fluorobiphenyl | ~1.35 Å | - |
| C=O Bond Length | 4'-Hydroxybiphenyl-4-carboxylic acid | ~1.22 Å | researchgate.net |
| C-O Bond Length | 4'-Hydroxybiphenyl-4-carboxylic acid | ~1.31 Å | nih.gov |
Characterization of Intermolecular Interactions and Packing Arrangements
The solid-state architecture of 4'-fluorobiphenyl carboxylates is dictated by a combination of non-covalent intermolecular interactions. These forces include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. nih.govharvard.edu
For carboxylic acid derivatives, hydrogen bonding is a dominant interaction. In the case of 4'-hydroxybiphenyl-4-carboxylic acid, molecules form hydrogen-bonded dimers through their carboxylate groups, creating a characteristic R²₂(8) graph-set motif nih.gov. These dimers can then be further linked into chains or layers through other interactions, such as hydrogen bonds involving the hydroxyl groups nih.gov. It is highly probable that 4'-fluorobiphenyl-4-carboxylic acid would exhibit similar dimeric structures.
Reaction Mechanisms and Chemical Transformations
Electrophilic and Nucleophilic Reactivity of Fluorobiphenyl Carboxylates
The reactivity of this compound is characterized by the distinct functionalities present: two aromatic rings with different substituents and a carboxylate group.
Electrophilic Aromatic Substitution: The biphenyl system is subject to electrophilic attack (e.g., nitration, halogenation). The reactivity and regioselectivity are governed by the electronic effects of the existing substituents.
The Fluorine-Substituted Ring: The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance (+R effect). However, its high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene.
The Carboxylate-Substituted Ring: The carboxylate group (or its ester/acid form) is a meta-directing and deactivating group, withdrawing electron density from the ring through both induction and resonance.
Consequently, electrophilic substitution will preferentially occur on the fluorine-bearing ring at the positions ortho to the fluorine atom, albeit at a slower rate than in more activated systems.
Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbon of the carboxylate group libretexts.org. This is the basis for common reactions such as esterification (reaction with an alcohol under acidic conditions) or amidation (reaction with an amine, usually via an activated derivative like an acyl chloride). The carboxylate anion itself can act as a nucleophile, although it is a relatively weak one due to resonance stabilization which delocalizes the negative charge over two oxygen atoms libretexts.org. Nucleophilic aromatic substitution on the rings is generally difficult unless further activated by strongly electron-withdrawing groups.
Oxidation and Reduction Pathways in Chemical Systems
The carboxylate and biphenyl moieties of the molecule exhibit distinct behaviors under oxidative and reductive conditions.
Reduction: The carboxyl group is at a relatively high oxidation state and can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid or its ester to a primary alcohol, (4'-fluorobiphenyl-4-yl)methanol libretexts.org. This proceeds via the addition of a hydride ion to the carbonyl carbon. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids or their esters libretexts.org.
Oxidation: The carboxyl group is resistant to further oxidation. Instead, under oxidative conditions, the molecule is prone to decarboxylation, where the entire carboxyl group is lost as carbon dioxide (CO₂) libretexts.org. This can be initiated by single-electron oxidation of the carboxylate anion to form a carboxyl radical, which rapidly extrudes CO₂ to generate an aryl radical osaka-u.ac.jpscispace.com. Under more forceful oxidative conditions, the aromatic biphenyl core itself can be degraded, potentially leading to ring-opening researchgate.net.
Influence of Fluorine Substituent on Reaction Kinetics and Selectivity
The fluorine substituent at the 4'-position exerts a profound influence on the reactivity of the entire molecule, a phenomenon often termed the "fluorine effect" researchgate.netsemanticscholar.org.
Influence on Kinetics: The strong electron-withdrawing inductive effect (-I) of fluorine decreases the electron density of the aromatic ring to which it is attached. This deactivation slows the rate of electrophilic aromatic substitution (kinetics) because the ring is less nucleophilic and therefore less reactive towards electrophiles nih.gov. Conversely, this electron withdrawal can accelerate nucleophilic aromatic substitution on the fluorinated ring, should a suitable leaving group be present at an ortho or para position.
Influence on Selectivity: While deactivating the ring, the fluorine atom's ability to donate a lone pair of electrons via resonance (+R effect) is key to its directing ability (selectivity). This resonance stabilization is most effective for intermediates formed during attack at the ortho and para positions. Since the para position is already occupied by the other phenyl ring, incoming electrophiles are directed primarily to the positions ortho to the fluorine atom. The high electronegativity of fluorine also stabilizes the C-F bond, making it less susceptible to cleavage compared to other carbon-halogen bonds. This unique combination of electronic effects allows fluorine to modulate reaction rates and control the regiochemical outcome of chemical transformations semanticscholar.org.
Computational and Theoretical Investigations of Fluorobiphenyl Carboxylate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structural and electronic properties of fluorobiphenyl carboxylate systems. These computational methods allow for a detailed investigation of molecular characteristics at the atomic level, providing insights that complement experimental data.
Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This analysis calculates the harmonic vibrational frequencies of the molecule. The absence of imaginary frequencies indicates a stable structure. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for 4'-Fluorobiphenyl Carboxylate (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (inter-ring) | 1.489 | ||
| C-F | 1.352 | ||
| C=O | 1.215 | ||
| C-O | 1.358 | ||
| Phenyl-Phenyl | 38.5 | ||
| O-C=O | 124.8 | ||
| C-C-F | 118.9 |
The electronic properties of this compound are investigated through an analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the electronic structure. researchgate.net It provides insights into charge distribution, intramolecular charge transfer, and the nature of chemical bonds. For this compound, NBO analysis can reveal the delocalization of electron density between the phenyl rings and the effects of the fluorine and carboxylate substituents on the electronic environment.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap | 5.53 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP surface is colored to indicate regions of varying electrostatic potential. Red regions, indicating negative potential, are associated with electrophilic reactivity and are typically found around electronegative atoms like oxygen and fluorine. Blue regions, representing positive potential, are indicative of nucleophilic reactivity and are generally located around hydrogen atoms. The MEP map of this compound is instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.
The biphenyl (B1667301) scaffold allows for rotational freedom around the inter-ring carbon-carbon bond. Conformational analysis is performed to explore the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the dihedral angle between the two phenyl rings and calculating the corresponding energy, a potential energy surface can be constructed. This energy landscape reveals the most stable conformer(s) and the energy barriers to rotation between them. For substituted biphenyls, steric hindrance between the substituents on adjacent rings can significantly influence the preferred conformation.
Intramolecular interactions, such as hydrogen bonds, can also be identified and characterized. For example, in certain conformations, an intramolecular hydrogen bond might form between a hydrogen atom on one ring and the oxygen of the carboxylate group or the fluorine atom. These interactions play a significant role in stabilizing specific conformations of the molecule. nih.gov
Prediction and Analysis of Reactivity and Stability Parameters of this compound
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules, offering insights into their reactivity and stability. Through methods like Density Functional Theory (DFT), it is possible to calculate a range of parameters that describe the electronic structure and potential chemical behavior of a compound. For this compound, these computational investigations are crucial in predicting its reactivity patterns and the energetic landscapes of its chemical transformations.
Global Reactivity Descriptors
For a comprehensive understanding of this compound, the global reactivity descriptors of a closely related analogue, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, have been computationally determined and are presented below. These values provide a strong indication of the expected reactivity of this compound due to structural similarities. nih.gov
The key global reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) Energy: Represents the ability of a molecule to donate electrons. Higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Represents the ability of a molecule to accept electrons. Lower LUMO energy indicates a better electron acceptor.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies. A smaller energy gap suggests higher reactivity and lower kinetic stability.
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as -ELUMO.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as -(I+A)/2.
Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as (I-A)/2. A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (1/η). It indicates the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η.
The calculated values for these descriptors for a similar biphenyl carboxylic acid derivative are summarized in the interactive table below. nih.gov
| Global Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| EHOMO | -6.0801 |
| ELUMO | -1.7464 |
| Energy Gap (ΔE) | 4.3337 |
| Ionization Potential (I) | 6.0801 |
| Electron Affinity (A) | 1.7464 |
| Chemical Potential (μ) | -3.91325 |
| Chemical Hardness (η) | 2.16685 |
| Chemical Softness (S) | 0.4615 |
| Electrophilicity Index (ω) | 3.534 |
The relatively large energy gap of 4.3337 eV suggests that the biphenyl carboxylate system possesses good kinetic stability. nih.gov The electrophilicity index of 3.534 eV indicates a moderate electrophilic character for the molecule. nih.gov These descriptors collectively suggest a molecule that is stable yet capable of participating in controlled chemical reactions.
Thermodynamic and Kinetic Profiles of Transformations
While global reactivity descriptors provide a static picture of a molecule's inherent reactivity, a deeper understanding requires the investigation of the thermodynamic and kinetic profiles of its potential chemical transformations. Computational chemistry allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies and reaction enthalpies.
For fluorinated biphenyl carboxylic acids, transformations such as electrophilic aromatic substitution, nucleophilic attack at the carboxyl group, and reactions involving the biphenyl linkage are of interest. Theoretical studies on similar aromatic systems have shown that the presence and position of a fluorine atom can significantly influence the regioselectivity and reaction rates. The high electronegativity of fluorine can deactivate the aromatic ring towards electrophilic attack, yet it can also direct incoming electrophiles to specific positions.
Detailed computational studies on the reaction mechanisms involving this compound are necessary to provide quantitative data on its transformations. Such studies would typically involve:
Potential Energy Surface (PES) Scanning: To identify stable intermediates and transition states along a reaction coordinate.
Frequency Calculations: To confirm the nature of stationary points (minima for reactants and products, first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.
Environmental Chemistry and Abiotic Degradation of Fluorobiphenyl Carboxylates
Hydrolytic Stability and Degradation Pathways
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems.
Detailed Research Findings:
Studies on other fluorinated carboxylic acid esters have shown that their hydrolytic stability can be significant. For instance, the abiotic hydrolysis of monomeric fluorotelomer acrylates, which also contain a carboxylic ester function, is considered a potential source of fluorotelomer alcohols and perfluoroalkyl carboxylic acids (PFCAs) in the environment researchgate.net. The half-lives of these compounds can be on the order of several centuries in soil and natural waters, indicating a high degree of stability researchgate.net. Conversely, other research indicates that the hydrolysis of certain fluorinated carboxylic acid esters can be catalyzed by the fluoride (B91410) ion itself acs.org.
The hydrolysis of the trifluoromethyl group, a common substituent in fluorinated compounds, to a carboxylic acid group has been observed under specific, harsh conditions (fuming sulfuric acid and boric acid), suggesting the C-F bond is generally stable to hydrolysis under normal environmental conditions nih.gov. For 4'-Fluorobiphenyl carboxylate, the C-F bond on the biphenyl (B1667301) ring is expected to be highly resistant to hydrolysis. The primary site for potential hydrolysis would be the carboxylate group, although without specific data, its environmental significance remains speculative.
Table 1: General Hydrolytic Stability of Related Fluorinated Compounds
| Compound Class | General Hydrolytic Stability | Influencing Factors | Potential Products |
| Fluorotelomer Acrylates | High, with half-lives potentially spanning centuries in soil and water. researchgate.net | pH, temperature, presence of catalysts. | Fluorotelomer alcohols, Perfluoroalkyl carboxylic acids. researchgate.net |
| Fluorinated Carboxylic Acid Esters | Variable; can be catalyzed by fluoride ions. acs.org | pH, temperature, fluoride concentration. | Corresponding alcohol and carboxylic acid. |
| Compounds with Trifluoromethyl Groups | Very high under environmental conditions. | Requires strong acids for hydrolysis. | Carboxylic acids. nih.gov |
Photolytic Degradation Mechanisms under Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. This process can be a significant degradation pathway for organic pollutants in the upper layers of aquatic environments and on terrestrial surfaces.
Detailed Research Findings:
Direct photolysis of this compound would involve the absorption of light energy, potentially leading to the cleavage of chemical bonds. The biphenyl structure suggests that the compound will absorb light in the environmentally relevant UV spectrum.
Studies on the photodegradation of related compounds, such as 4-chlorobiphenyl (B17849), have shown that the primary degradation pathway is the cleavage of the carbon-halogen bond, leading to the formation of a biphenyl radical researchgate.net. This radical can then abstract a hydrogen atom from the surrounding medium to form biphenyl researchgate.net. It is plausible that this compound could undergo a similar process, leading to the formation of biphenyl carboxylic acid.
Furthermore, research on the aqueous photolysis of fluorinated phenols and pharmaceuticals containing aromatic fluorine (Ar-F) motifs has demonstrated that these compounds can undergo degradation, with the potential for the Ar-F bond to remain intact on ring structures or for fluoride to be released nih.gov. The presence of a carboxylate group may influence the photochemical reactivity of the molecule. The photodegradation of biphenyl itself has been studied, indicating that the biphenyl structure can be broken down into smaller hydrocarbons under UV irradiation iosrjournals.org. The presence of oxidants like hydrogen peroxide can enhance the rate of photodegradation iosrjournals.org.
Table 2: Photolytic Degradation of Analogous Compounds
| Compound | Conditions | Primary Mechanism | Major Products |
| 4-Chlorobiphenyl | UV irradiation in hexane | Dechlorination | Biphenyl, lower hydrocarbons. researchgate.net |
| Biphenyl | UV irradiation (UVA, UVB, Visible) | Direct photolysis, enhanced by H₂O₂ | Lower hydrocarbons. iosrjournals.org |
| Fluorinated Phenols | Aqueous photolysis | Ring condensation, potential defluorination | Fluorinated intermediates, fluoride. nih.gov |
Thermal Stability and Transformation Products
The thermal stability of a compound determines its fate in high-temperature environments, such as during industrial processes or waste incineration. The transformation products formed during thermal degradation are of significant environmental concern.
Detailed Research Findings:
While specific data for this compound is unavailable, it is known to be used in the formulation of advanced polymers to enhance thermal stability chemimpex.com. This suggests the parent molecule has a degree of thermal resistance. The melting point of 4'-Fluorobiphenyl-4-carboxylic acid is reported to be in the range of 235.0-246.0°C, indicating considerable thermal stability in its solid form thermofisher.com.
The thermal decomposition of fluorinated polymers, such as polytetrafluoroethylene (PTFE), provides insights into the potential breakdown products of fluorinated organic compounds at high temperatures. Thermolysis of these polymers can produce a range of smaller fluorinated compounds, including trifluoroacetate (B77799) and other perhalogenated acids turi.org. At temperatures around 450°C in the presence of air, carbonyl fluoride and hydrogen fluoride are major decomposition products of PTFE turi.org. The thermal degradation of fluorocarbon polymers is complex and depends on factors like temperature, oxygen availability, and the specific polymer structure turi.orgnih.gov. It is conceivable that the thermal decomposition of this compound could lead to the formation of smaller fluorinated aromatic fragments and potentially hydrogen fluoride.
Table 3: Thermal Decomposition Products of Related Fluorinated Polymers
| Polymer | Decomposition Temperature | Key Products |
| Polytetrafluoroethylene (PTFE) | >330°C | Tetrafluoroethylene monomer, carbonyl fluoride, hydrogen fluoride. turi.org |
| Polyvinyl Fluoride (PVF) | 350-450°C | Hydrogen fluoride, benzene. researchgate.net |
Sorption and Environmental Partitioning in Abiotic Systems
Sorption is the process by which a chemical substance adheres to a solid surface. In the environment, organic compounds can sorb to soil organic matter and mineral surfaces, which affects their mobility, bioavailability, and susceptibility to degradation.
Detailed Research Findings:
There is no specific information on the sorption of this compound to soil or sediment. However, its structure, containing both a hydrophobic biphenyl moiety and an ionizable carboxylic acid group, suggests that its sorption behavior will be complex and influenced by soil properties such as organic matter content, clay content, and pH.
Studies on the sorption of biphenyl to different soil clay minerals have shown that it can follow either a Freundlich or linear sorption isotherm, with sorption coefficients varying depending on the type of clay internationalscholarsjournals.com. Soil organic matter is generally a dominant site for biphenyl sorption internationalscholarsjournals.com.
For ionizable organic compounds like carboxylic acids, the pH of the soil solution is a critical factor. At pH values below the acid dissociation constant (pKa) of the carboxylic acid, the neutral form will dominate, which is generally more hydrophobic and will have a higher affinity for organic matter. At pH values above the pKa, the anionic carboxylate form will be prevalent, which is more water-soluble and less likely to sorb to hydrophobic organic matter but may interact with mineral surfaces through mechanisms like cation bridging. The partitioning of organofluorine compounds can differ significantly from their non-fluorinated or chlorinated analogs researchgate.net.
Table 4: Factors Influencing Sorption of Related Organic Compounds
| Compound Class | Key Sorption Mechanisms | Dominant Soil Properties |
| Biphenyl | Hydrophobic partitioning | Organic matter content, clay type. internationalscholarsjournals.com |
| Ionizable Carboxylic Acids | Hydrophobic partitioning (neutral form), electrostatic interactions (anionic form). researchgate.net | Organic matter content, pH, clay content. researchgate.net |
| Sulfonamide Antibiotics | Hydrophobic interactions, electrostatic interactions. | Organic matter content, cation exchange capacity. nih.govresearchgate.net |
| Tetracycline Antibiotics | Complexation, cation exchange. | Organic matter content, pH. nih.gov |
Advanced Applications in Materials Science
Polymer and Advanced Material Formulation
The incorporation of 4'-Fluorobiphenyl carboxylate into polymer structures allows for the precise tuning of material properties, leading to the development of high-performance materials for demanding applications.
Tailoring Thermal Stability and Chemical Resistance in Materials
The inherent rigidity of the biphenyl (B1667301) unit and the strong carbon-fluorine bond in this compound contribute significantly to the thermal stability and chemical resistance of polymers. Aromatic polyesters and copolyesters synthesized using biphenyl-based monomers, such as derivatives of 4'-hydroxybiphenyl-3-carboxylic acid, have demonstrated exceptional thermal stability, with the onset of intense thermal decomposition occurring at temperatures above 450 °C nard.co.jp. This high thermal stability is attributed to the high bond dissociation energies of the aromatic rings and the C-F bond, which resist degradation at elevated temperatures.
The presence of the fluorine atom also imparts enhanced chemical resistance. Fluorinated polymers are well-known for their inertness to a wide range of chemicals, including acids, bases, and organic solvents. This is due to the low surface energy and the strong, non-polar nature of the C-F bond, which minimizes interactions with and penetration by chemical agents. The incorporation of this compound moieties into polymer chains can therefore create materials suitable for use in harsh chemical environments.
Below is an interactive data table summarizing the thermal properties of copolyesters containing biphenyl units, illustrating the impact of this structural motif on thermal stability.
| Copolymer Composition (molar ratio of 3HBCA:3HBA) | Glass Transition Temperature (Tg, °C) | Onset of Thermal Decomposition (°C) |
| 0:100 (poly-3HBA) | 146 | > 450 |
| 60:40 | 186 | > 450 |
Note: 3HBCA is 4'-hydroxybiphenyl-3-carboxylic acid, a structurally related compound.
Integration into Electronic Materials and Coatings
The dielectric properties of fluorinated materials make this compound a valuable component in the formulation of electronic materials and coatings. The low polarizability of the C-F bond contributes to a low dielectric constant and dissipation factor, which are critical for insulating materials used in high-frequency electronic applications to minimize signal loss and crosstalk. Fluoro-polyetherimides, for example, have been shown to possess excellent electrical properties, including low dielectric constants, making them suitable for applications in electronics researchgate.net.
Furthermore, the hydrophobic and oleophobic nature of fluorinated surfaces, a direct consequence of the low surface energy imparted by the fluorine atoms, is beneficial for protective coatings in electronic devices. These coatings can repel moisture, oils, and other contaminants, thereby preventing corrosion and ensuring the reliability and longevity of electronic components. The incorporation of this compound into coating formulations can provide a robust and durable barrier against environmental factors.
Supramolecular Chemistry and Self-Assembly
The specific and directional non-covalent interactions involving the this compound moiety drive its use in the construction of complex supramolecular architectures and functional self-assembled materials.
Design of Supramolecular Architectures with Fluorobiphenyl Carboxylates
The design of supramolecular architectures relies on the precise control of intermolecular interactions. The this compound unit offers several handles for directing self-assembly, including hydrogen bonding through the carboxylate group, π-π stacking of the biphenyl rings, and specific interactions involving the fluorine atom. Fluorinated biphenyls are known to be used in the design of liquid crystals, where the shape anisotropy of the molecule and the intermolecular forces dictate the formation of mesophases biointerfaceresearch.comnih.govgoogle.com.
The interplay of these interactions allows for the construction of well-defined supramolecular structures such as liquid crystals, organogels, and molecular networks. The rigid and planar nature of the biphenyl core provides a scaffold for organizing molecules in a predictable manner, while the carboxylate and fluorine substituents introduce directionality and specificity to the assembly process.
Influence of Fluorine on Supramolecular Interactions (e.g., Hydrogelation)
The fluorine atom in this compound plays a crucial role in modulating supramolecular interactions. Its high electronegativity can lead to the formation of halogen bonds and other non-covalent interactions that can influence the self-assembly process. In the context of hydrogelation, the presence of fluorine can significantly impact the gelation ability of molecules. For instance, the efficient self-assembly and hydrogelation of Fmoc-protected pentafluorophenylalanine have been reported, where fluorine and π-π interactions are implicated as the primary drivers for molecular recognition and self-assembly nih.gov.
Fluorine substitution on aromatic rings can enhance the strength of π-π stacking interactions and introduce new intermolecular forces, leading to the formation of more stable and ordered self-assembled structures. This has been observed in the improved gelation ability of halogenated phenylalanines nih.gov. The unique properties of the fluorine atom, including its size and electronic effects, can therefore be harnessed to control the formation and properties of soft materials like hydrogels.
Development of Organic Light-Emitting Diode (OLED) Components
While direct applications of this compound in OLEDs are not extensively documented in the readily available literature, the broader class of fluorinated biphenyl derivatives has been explored for use in display technologies, primarily in liquid crystal displays (LCDs). Fluorinated biphenyls are valued as components in liquid crystalline media due to their chemical, thermal, and light stability google.com. They can offer advantageous values for optical and dielectric anisotropy, which are critical parameters for LCD performance google.com.
The principles guiding the use of fluorinated biphenyls in LCDs, such as their stability and tunable electronic properties, suggest potential, yet underexplored, roles for this compound in OLEDs. For instance, the introduction of fluorine atoms into organic molecules can influence their electronic energy levels (HOMO/LUMO), which is a key consideration in the design of charge-transporting and emissive materials for OLEDs. Further research is needed to specifically elucidate the utility of this compound in the development of novel OLED components.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4'-fluorobiphenyl carboxylate derivatives, and how do reaction conditions influence yields?
- Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling, where 4-fluorophenylboronic acid (CAS RN 1765-93-1, >98% purity) reacts with halogenated carboxylate precursors under palladium catalysis . Key variables include temperature (optimized at 80–100°C), solvent polarity (e.g., THF vs. DMF), and base selection (K₂CO₃ vs. Cs₂CO₃). Yield improvements (70–90%) are observed with rigorous exclusion of oxygen and moisture. Pre-purification of boronic acid reagents is critical to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound intermediates?
- Methodological Answer: Combine HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with NMR (¹H/¹³C, focusing on fluorine coupling patterns). For example, 2-fluorobiphenyl standards (CAS RN 321-60-8) are used to calibrate retention times and validate fluorinated aromatic signals . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₉FO₂). Cross-reference melting points (e.g., 263–265°C for 4-fluorophenylboronic acid) to assess crystallinity .
Q. What storage conditions are critical for maintaining the stability of fluorinated biphenyl intermediates?
- Methodological Answer: Store derivatives at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent photodegradation and hydrolysis. For example, 4-fluorophenyl chloroformate (CAS RN 38377-38-7) decomposes rapidly at room temperature, necessitating cold-chain handling . Lyophilized solids are stable for >6 months, while solutions in anhydrous DMSO retain reactivity for 2–3 weeks .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and steric effects of the fluorine substituent. Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains) identify optimal carboxylate positioning. Validate predictions via SPR (surface plasmon resonance) to correlate computed ΔG with experimental Kd values .
Q. What strategies resolve contradictions in reported reactivity data for fluorinated biphenyl systems?
- Methodological Answer: Discrepancies in reaction rates (e.g., esterification vs. amidation) often arise from solvent polarity or trace metal contamination. Replicate experiments under strictly anhydrous conditions, and use ICP-MS to quantify residual Pd/Cu in reagents. For example, Pd levels <0.1 ppm reduce unwanted cross-coupling byproducts . Meta-analyses of published datasets (e.g., Arrhenius plots) can isolate temperature-dependent kinetic outliers .
Q. How does the fluorine para-substitution influence the photostability of biphenyl carboxylates in UV-dependent applications?
- Methodological Answer: Conduct accelerated aging studies under UV light (254–365 nm) with controlled oxygen exposure. Monitor degradation via LC-MS and compare with non-fluorinated analogs. Fluorine’s electron-withdrawing effect reduces π→π* transitions, delaying photodegradation by 20–40% in PBS (pH 7.4). Include radical scavengers (e.g., BHT) to differentiate oxidative vs. photolytic pathways .
Q. What advanced techniques quantify trace impurities in this compound batches for pharmacological studies?
- Methodological Answer: Use UPLC-QTOF-MS with a HILIC column to separate polar byproducts (e.g., hydrolyzed carboxylates). Quantify limits of detection (LOD < 0.01%) via standard addition curves. For halogenated impurities (e.g., residual Cl from chloroformate precursors), employ ion chromatography with suppressed conductivity detection .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., melting points, reaction yields) by repeating experiments with traceable reference materials (e.g., NIST-certified standards) .
- Experimental Design : Prioritize DoE (Design of Experiments) for multi-variable optimization (e.g., catalyst loading, solvent ratios) to minimize resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
